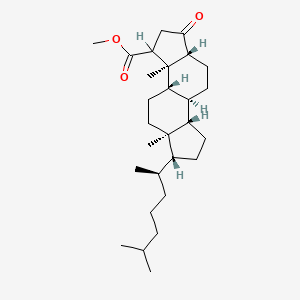
4-hydroperoxyifosfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroperoxyifosfamide is a hydroperoxy derivative of ifosfamide, a well-known chemotherapeutic agent. This compound was developed to enhance the anticancer properties of ifosfamide, particularly its ability to penetrate the blood-brain barrier, making it potentially useful in treating brain tumors .
Preparation Methods
The synthesis of 4-Hydroperoxyifosfamide involves the direct ozonation of ifosfamide. This method offers improved yields compared to Fenton oxidation and greater convenience compared to ozonation of the appropriate 3-butenyl phosphorodiamidate . The reaction conditions typically involve the use of ozone as the oxidizing agent, which directly converts ifosfamide to its hydroperoxy derivative .
Chemical Reactions Analysis
4-Hydroperoxyifosfamide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroperoxyifosfamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroperoxy derivatives.
Biology: The compound is studied for its ability to penetrate the blood-brain barrier and its potential neurotoxicity.
Mechanism of Action
4-Hydroperoxyifosfamide exerts its effects through the generation of reactive oxygen species (ROS) and the formation of DNA cross-links. These actions lead to the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in treating various types of cancer .
Comparison with Similar Compounds
4-Hydroperoxyifosfamide is similar to other oxazaphosphorine compounds such as ifosfamide and cyclophosphamide. it has unique properties that make it more effective in certain applications:
Cyclophosphamide: This compound is also an alkylating agent, but this compound has been shown to have different cytotoxic profiles and mechanisms of action.
Similar compounds include:
- Ifosfamide
- Cyclophosphamide
- 4-Hydroperoxycyclophosphamide
Properties
CAS No. |
39800-28-7 |
|---|---|
Molecular Formula |
C7H15Cl2N2O4P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) |
InChI Key |
YGZIWEZFFBPCLN-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Canonical SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Key on ui other cas no. |
39800-28-7 |
Synonyms |
4-hydroperoxyifosfamide hydroperoxyisophosphamide hydroperoxyisophosphamide, (cis)-isomer hydroperoxyisophosphamide, (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















